2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile
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Overview
Description
2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features an imidazo[1,2-a]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antimicrobial activity .
Biochemical Pathways
Similar compounds have been known to exhibit antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microorganisms .
Result of Action
Similar compounds have been known to exhibit antimicrobial activity, suggesting that they may exert their effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-aminopyridine with suitable aldehydes and nitriles under reflux conditions. The reaction is often carried out in ethanol or other suitable solvents, with the use of catalysts such as p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The removal of by-products and purification of the final product are critical steps in the industrial process to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol, methanol, or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[1,2-a]pyridine-3-carboxylic acids, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
5,6,7,8-Tetrahydroimidazo[2,1-b]thiazole: Contains a thiazole ring, offering different biological activities.
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine: Another heterocyclic compound with potential anticancer properties.
Uniqueness
2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile is unique due to its specific imidazo[1,2-a]pyridine core, which provides a versatile platform for chemical modifications. This allows for the development of a wide range of derivatives with tailored properties for specific applications .
Properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-5-6-8(10)11-7-3-1-2-4-12(6)7/h1-4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKALFRAZAOVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=C2C#N)N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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